N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)cyclopropanecarboxamide
Description
N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)cyclopropanecarboxamide is a synthetic compound featuring a pyrazole ring substituted with methyl groups at the 1- and 3-positions, linked via a methylene bridge to a cyclopropanecarboxamide moiety. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇N₃O | |
| Molecular Weight | 207.27 g/mol | |
| logP (Lipophilicity) | 0.69 | |
| Polar Surface Area | 39.5 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-9(6-13(2)12-7)5-11-10(14)8-3-4-8/h6,8H,3-5H2,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGWPTVZZPHKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)cyclopropanecarboxamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of 1,3-dimethyl-1H-pyrazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p from Molecules (2015) share a pyrazole-carboxamide backbone but differ in substituents and complexity. Key comparisons:
Notes:
- Structural Differences : The target compound lacks aromatic substituents (e.g., phenyl, chloro) present in derivatives, resulting in a simpler, less lipophilic structure.
- Synthetic Complexity: derivatives require multi-step coupling (EDCI/HOBt in DMF) with aryl/heteroaryl amines, yielding 62–71% after purification .
Cyclopropanecarboxamide Heterocycles ()
The thiazole derivative N-(thiazol-2-yl)cyclopropanecarboxamide (Reference [1] in ) offers a heterocyclic comparison:
| Property | Target Compound | N-(Thiazol-2-yl) Analogue |
|---|---|---|
| Heterocycle | 1,3-Dimethylpyrazole | Thiazole |
| Molecular Formula | C₁₁H₁₇N₃O | C₇H₇N₂OS |
| Hydrogen Bond Acceptors | 3 | 3 (thiazole S not counted) |
| logP | 0.69 | ~1.2 (estimated) |
Key Findings :
- Lipophilicity : The thiazole analogue’s higher logP (~1.2) suggests increased membrane permeability relative to the target compound.
Research Implications
- Drug Design : The target compound’s balanced logP and polar surface area make it a candidate for optimizing CNS permeability or agrochemical activity, whereas derivatives may suit targets requiring hydrophobic interactions.
- Synthetic Flexibility : Substituent variation (e.g., halogenation, aryl groups) in compounds demonstrates modularity for tuning activity, though at the cost of synthetic complexity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
